Bicyclo[2.2.2]octane-1,4-diyldimethanol: A Technical Guide to its Synthesis, Properties, and Applications
Bicyclo[2.2.2]octane-1,4-diyldimethanol: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-1,4-diyldimethanol is a saturated bicyclic organic compound with a rigid cage-like structure. This unique three-dimensional framework makes it a valuable building block in various fields of chemistry, particularly in medicinal chemistry and materials science. Its rigid structure provides a predictable and constrained orientation of the functional groups, which is highly desirable in the design of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the synthesis, properties, and applications of Bicyclo[2.2.2]octane-1,4-diyldimethanol, with a focus on its relevance to drug discovery and development.
Data Presentation
The following table summarizes the key quantitative data for Bicyclo[2.2.2]octane-1,4-diyldimethanol.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 826-45-9 |
| Melting Point | 107-108 °C[1] |
| Boiling Point | 298.8 ± 8.0 °C (Predicted)[1][2] |
| Purity | Typically >95% |
| Appearance | White solid |
| Storage Temperature | Room temperature |
Experimental Protocols
Two primary synthetic routes to Bicyclo[2.2.2]octane-1,4-diyldimethanol are detailed below.
Synthesis Route 1: From 1,4-Dimethylene Cyclohexane
This method involves the oxidation of 1,4-dimethylene cyclohexane in the presence of a transition metal catalyst.
Step 1: Synthesis of 1,4-Dimethylene Cyclohexane
A two-step conversion from 1,4-cyclohexanedimethanol (CHDM) is a known method for preparing 1,4-dimethylene cyclohexane.[2]
Step 2: Oxidation to Bicyclo[2.2.2]octane-1,4-diol
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Materials: 1,4-Dimethylene cyclohexane, Palladium(II) chloride, Oxone.
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Procedure:
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To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium(II) chloride (0.248 g, 0.0014 mol, 3 mol %).
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Slowly add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. Note that the reaction is exothermic.
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Stir the reaction mixture overnight.
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Monitor the reaction for the conversion to bicyclo[2.2.2]octane-1,4-diol using Gas Chromatography-Mass Spectrometry (GC-MS).
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Filter the reaction mixture to remove the palladium catalyst.
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Extract the aqueous solution four times with n-butanol.
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Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
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Synthesis Route 2: Reduction of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This route involves the synthesis of the corresponding dicarboxylic acid followed by its reduction to the diol.
Step 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been reported through various methods, including a multi-step synthesis starting from succinic acid derivatives.
Step 2: Reduction to Bicyclo[2.2.2]octane-1,4-diyldimethanol
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Materials: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
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Slowly add a solution of bicyclo[2.2.2]octane-1,4-dicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.
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Reflux the reaction mixture until the starting material is consumed (monitor by Thin Layer Chromatography).
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Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
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Filter the resulting precipitate and wash it thoroughly with THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Bicyclo[2.2.2]octane-1,4-diyldimethanol. The product can be further purified by recrystallization.
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Applications in Drug Development
The rigid bicyclo[2.2.2]octane scaffold is a valuable component in modern drug design. It serves as a non-planar, saturated bioisostere for the para-substituted phenyl ring.[3] The defined three-dimensional arrangement of substituents on the bicyclo[2.2.2]octane core allows for precise control over the spatial orientation of pharmacophoric elements, which can lead to improved binding affinity and selectivity for biological targets.
One prominent application of such rigid linkers is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. The rigid nature of the bicyclo[2.2.2]octane moiety can provide optimal spacing and orientation for the two ligands, enhancing the formation of a productive ternary complex.
Visualization of Bicyclo[2.2.2]octane-1,4-diyldimethanol in a PROTAC Workflow
The following diagram illustrates the conceptual workflow of employing a Bicyclo[2.2.2]octane-based linker in the design and mechanism of action of a PROTAC.
Caption: Conceptual workflow for the use of a Bicyclo[2.2.2]octane-based linker in PROTACs.
